4-(Piperonylideneamino)antipyrine
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Overview
Description
4-(Piperonylideneamino)antipyrine is a chemical compound with the molecular formula C19H17N3O3. It is known for its potential applications in various fields, including corrosion inhibition, pharmaceuticals, and material science. The compound is characterized by its unique structure, which includes a piperonylidene group attached to an antipyrine moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Piperonylideneamino)antipyrine typically involves the condensation reaction between 4-aminoantipyrine and piperonal. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, resulting in the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-(Piperonylideneamino)antipyrine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperonylidene group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the piperonylidene group.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: New compounds with different functional groups replacing the piperonylidene group.
Scientific Research Applications
Chemistry: Used as a corrosion inhibitor for mild steel in acidic environments.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its analgesic and anti-inflammatory effects.
Industry: Utilized in the development of new materials with enhanced properties.
Mechanism of Action
The mechanism of action of 4-(Piperonylideneamino)antipyrine involves its ability to adsorb onto surfaces through its nitrogen and oxygen atoms. This adsorption forms a protective layer that prevents corrosive attacks, particularly in acidic environments. The compound’s molecular structure allows it to interact with various molecular targets, including enzymes and receptors, thereby exerting its biological effects.
Comparison with Similar Compounds
4-(Piperonylideneamino)antipyrine can be compared with other similar compounds, such as:
- 4-(2,4-Dichlorobenzylideneamino)antipyrine
- 4-(3,4-Dimethoxybenzylideneamino)antipyrine
- 4-(4-Chlorobenzylideneamino)antipyrine
These compounds share a similar antipyrine core but differ in the substituents attached to the benzylidene group. The unique properties of this compound, such as its corrosion inhibition efficiency and potential biological activities, make it distinct from its analogs .
Properties
CAS No. |
94332-50-0 |
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Molecular Formula |
C19H17N3O3 |
Molecular Weight |
335.4 g/mol |
IUPAC Name |
4-(1,3-benzodioxol-5-ylmethylideneamino)-1,5-dimethyl-2-phenylpyrazol-3-one |
InChI |
InChI=1S/C19H17N3O3/c1-13-18(19(23)22(21(13)2)15-6-4-3-5-7-15)20-11-14-8-9-16-17(10-14)25-12-24-16/h3-11H,12H2,1-2H3 |
InChI Key |
DHYACILHZHDUBX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N=CC3=CC4=C(C=C3)OCO4 |
Origin of Product |
United States |
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